6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine
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Overview
Description
6-Bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a bromine atom and a diethoxymethyl group attached to an imidazo[4,5-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine and bromoacetaldehyde diethyl acetal.
Formation of Imidazo[4,5-b]pyridine Core: The initial step involves the cyclization of 2-aminopyridine with bromoacetaldehyde diethyl acetal under acidic conditions to form the imidazo[4,5-b]pyridine core.
Bromination: The imidazo[4,5-b]pyridine core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide to introduce the bromine atom at the desired position.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and improve selectivity.
Purification Techniques: Implementing advanced purification methods such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as DMF or DMSO, and bases like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-imidazo[4,5-b]pyridine derivative, while a Suzuki-Miyaura coupling would produce an aryl-imidazo[4,5-b]pyridine derivative.
Scientific Research Applications
6-Bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its unique structure.
Materials Science: It may be utilized in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: As a versatile intermediate, it can be used to synthesize a variety of complex molecules for research purposes.
Mechanism of Action
The mechanism by which 6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The diethoxymethyl group can enhance the compound’s solubility and bioavailability, while the bromine atom can facilitate binding to target sites through halogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine: Similar structure but with a methyl group instead of a diethoxymethyl group.
2-(Diethoxymethyl)-3H-imidazo[4,5-b]pyridine:
6-Chloro-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine: Chlorine atom instead of bromine, which may alter its chemical properties and reactivity.
Uniqueness
6-Bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine is unique due to the presence of both the bromine atom and the diethoxymethyl group. This combination provides distinct reactivity and potential for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
6-bromo-2-(diethoxymethyl)-1H-imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O2/c1-3-16-11(17-4-2)10-14-8-5-7(12)6-13-9(8)15-10/h5-6,11H,3-4H2,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAQXNSLLVPOMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=NC2=C(N1)C=C(C=N2)Br)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1498444-97-5 |
Source
|
Record name | 6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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